molecular formula C8H8N2O4 B3273307 2-(2-Nitrophenoxy)acetamide CAS No. 58562-46-2

2-(2-Nitrophenoxy)acetamide

Cat. No. B3273307
CAS RN: 58562-46-2
M. Wt: 196.16 g/mol
InChI Key: DVCVYHFEWYAJCP-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)acetamide is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 . It is typically in a solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+=C1OCC(N)=O)=O . The InChI code for this compound is 1S/C8H8N2O4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2,(H2,9,11) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 196.16 .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has demonstrated the potential of 2-(2-Nitrophenoxy)acetamide derivatives in anticancer, anti-inflammatory, and analgesic applications. A study by Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing significant activities against breast cancer and neuroblastoma cells, as well as anti-inflammatory and analgesic effects. Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited promising results in these areas, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Bioactive Nitrosylated and Nitrated Derivatives

Girel et al. (2022) explored the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers. This study found that certain microbes and plants can transform N-(2-hydroxy-5-nitrophenyl) acetamide into glucoside derivatives, with significant implications in plant biochemistry and microbiology. The bioactivity of these compounds was highlighted by their influence on gene expression profiles in Arabidopsis thaliana, suggesting potential applications in understanding plant defense mechanisms and environmental interactions (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).

Photocatalytic Degradation Studies

The photocatalytic degradation of drugs like paracetamol, which shares a similar structure to this compound, was studied by Jallouli et al. (2017). This research utilized TiO2 nanoparticles under UV and sunlight irradiation, revealing significant degradation of paracetamol and the formation of new compounds like hydroquinone and benzoquinone. Although this study focused on paracetamol, it offers insights into the degradation pathways and environmental impact of similar acetamide derivatives (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Synthesis and Optical Properties

Research by Wannalerse et al. (2022) on orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, revealed significant findings in crystal structure and optical properties. Their study showed that these compounds have potential applications as OH− indicators, with shifts in absorption bands upon interaction with OH− ions. This research could lead to applications in chemical sensing and analysis (Wannalerse, Kwanmuang, Jansukra, Pinchaipat, Duangthongyou, Hasin, Songsasen, Chainok, & Suramitr, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302, H315, H319, and H335 . These statements suggest that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCVYHFEWYAJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310199
Record name 2-(2-Nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58562-46-2
Record name 2-(2-Nitrophenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58562-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.0 g of potassium carbonate and 11.4 g of iodoacetamide are added to a solution of 4.0 g of 2-nitrophenol in 50 ml acetone. The reaction mixture is heated under reflux for 7 h and then concentrated. The residue is dissolved in chloroform and extracted with 0.05N of sodium hydroxide solution. Recyrstallization of the crude product from tetrahydrofuran gives 2-(carbamoylmethoxy)nitrobenzene of mp 190°-1° C.; Rf (O)=0.55.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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